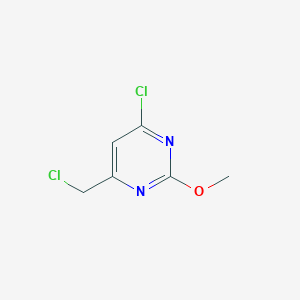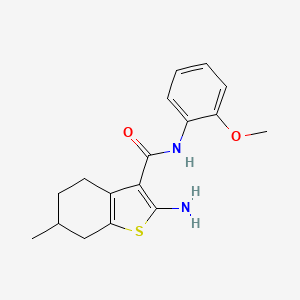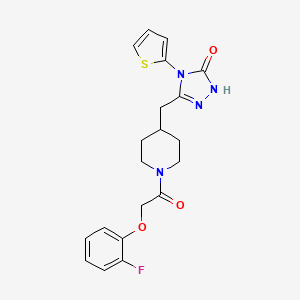![molecular formula C20H19FN4O5 B2972814 Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate CAS No. 878735-28-5](/img/structure/B2972814.png)
Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C20H19FN4O5 and its molecular weight is 414.393. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential PET Cancer Imaging Agents
Fluorinated 2-arylbenzothiazoles have emerged as new potential antitumor drugs, showing potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. A notable application in scientific research involves the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, which may serve as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers. This advancement suggests a promising avenue for diagnosing and monitoring cancer progression through non-invasive imaging techniques (Wang et al., 2006).
Antitumor Mechanism and Prodrug Development
The development of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles represents another significant application in cancer therapy research. These compounds exhibit highly selective and potent antitumor properties, with water-soluble, chemically stable prodrugs rapidly reverting to their parent amine in vivo, showing promise for clinical evaluation (Bradshaw et al., 2002).
Role of Cytochrome P450 Enzymes
Research has also focused on the functional role of cytochrome P450 enzymes in mediating the antitumor activity of benzothiazole compounds. Studies involving isogenic cancer cell lines have shown that the depletion of specific CYP enzymes affects the sensitivity of these cells to benzothiazole derivatives, highlighting the importance of these enzymes in the bioactivation and therapeutic efficacy of such compounds (Tan et al., 2011).
Synthesis and Biological Properties
The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have provided insights into their potent cytotoxic activities in vitro. These findings support the potential pharmaceutical development of fluorinated benzothiazoles as broad-spectrum antitumor agents, emphasizing the importance of molecular modifications to enhance therapeutic efficacy (Hutchinson et al., 2001).
Bioactivation and Deactivation by Cytochrome P450
Further research into the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules has shed light on the roles of various cytochrome P450 isoforms in their antitumor activities. The identification of specific P450 enzymes responsible for the bioactivation and deactivation of these compounds aids in understanding their selective antitumor properties and potential mechanisms of action (Wang & Guengerich, 2012).
Propiedades
IUPAC Name |
methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O5/c1-11-18(23-24-25(11)15-8-6-5-7-13(15)21)19(26)22-14-10-17(29-3)16(28-2)9-12(14)20(27)30-4/h5-10H,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIOSRDQWXDZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2972732.png)
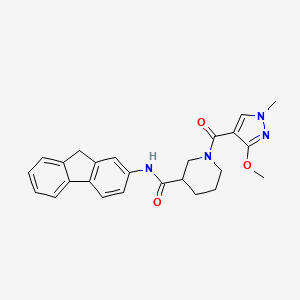
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-triethoxybenzamide](/img/structure/B2972737.png)
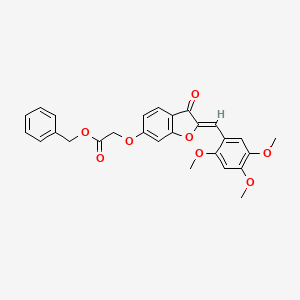
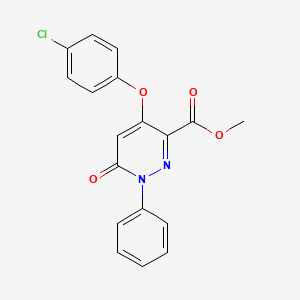

![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone](/img/structure/B2972745.png)

![(5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2972749.png)
